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Methyl 2-fluoro-3,4-dimethoxybenzoate

Cat. No.: B13669739
M. Wt: 214.19 g/mol
InChI Key: DREBPCVWYDJRQX-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aromatic Esters in Contemporary Organic Synthesis Research

Fluorinated aromatic esters represent a cornerstone class of compounds in modern organic synthesis. The incorporation of fluorine into an aromatic ring can dramatically alter the molecule's physicochemical properties. tandfonline.comcas.cn Fluorine, being the most electronegative element, creates a strong carbon-fluorine bond which can enhance the metabolic stability of a potential drug molecule by blocking sites susceptible to oxidative metabolism. tandfonline.comacs.org This is a critical consideration in pharmaceutical research, where improving a drug's half-life and bioavailability is a primary objective.

Furthermore, the presence of fluorine can influence the acidity or basicity (pKa) of nearby functional groups, modify the molecule's conformation, and increase its lipophilicity, which can improve membrane permeability. acs.org These modifications are highly sought after in the design of bioactive compounds. In materials science, the unique electronic properties imparted by fluorine are exploited in the development of liquid crystals, polymers, and photovoltaic devices. researchgate.net Consequently, the development of synthetic methods to access structurally diverse fluorinated aromatic esters is an area of intense academic and industrial research. cas.cnnih.gov

Rationale for Investigating Methyl 2-fluoro-3,4-dimethoxybenzoate as a Key Research Target

The specific structure of this compound makes it a particularly interesting target for research and development. The rationale for its investigation can be broken down by its key structural features:

2-Fluoro Substituent: The fluorine atom is positioned ortho to the methyl ester group. This placement can exert a significant steric and electronic influence on the reactivity of the ester and the adjacent aromatic protons. It can direct further substitutions on the aromatic ring and modify the ester's susceptibility to hydrolysis or other transformations.

3,4-Dimethoxy Groups: The two methoxy (B1213986) groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. This electronic character contrasts with the electron-withdrawing nature of the fluorine and ester groups, creating a unique electronic environment that can be exploited for selective chemical modifications.

Methyl Ester Group: This functional group is a versatile handle for a wide array of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous pathways for derivatization and the construction of more complex molecular architectures.

This combination of functional groups in a specific arrangement makes this compound a valuable intermediate for synthesizing multi-substituted aromatic compounds that are often scaffolds for biologically active molecules.

Below is a table summarizing the key structural features and their synthetic implications.

Interactive Data Table: Structural Features and Synthetic Potential of this compound
Feature Position Type Implication in Synthesis
Fluorine C2 Electron-withdrawing Modulates reactivity, enhances metabolic stability, directs substitution
Methoxy C3 Electron-donating Activates the ring, potential for ether cleavage/modification
Methoxy C4 Electron-donating Activates the ring, potential for ether cleavage/modification
Methyl Ester C1 Electron-withdrawing Versatile handle for hydrolysis, reduction, amidation, etc.

Overview of Existing Research Gaps and Future Academic Potential for this compound

While the utility of fluorinated aromatics is well-established, specific research focusing exclusively on this compound is not extensively documented in mainstream academic literature, suggesting it is more of a specialized building block than a final product. This points to several research gaps and opportunities:

Novel Synthetic Routes: There is potential for the development of more efficient, cost-effective, and environmentally benign methods for its synthesis. Current methods may rely on multi-step processes, and streamlining its production would enhance its accessibility for broader research.

Exploration of Reactivity: A systematic investigation into the reactivity of its unique substitution pattern is needed. Understanding how the interplay of the fluoro, dimethoxy, and ester groups governs its behavior in various reaction types (e.g., cross-coupling, C-H activation, nucleophilic aromatic substitution) would unlock its full potential as a synthetic intermediate.

Library Synthesis: The compound is an ideal starting material for the creation of a chemical library of novel compounds. By systematically modifying the ester and methoxy groups and performing further substitutions on the ring, a diverse set of molecules could be generated for high-throughput screening in drug discovery and agrochemical research programs.

Physicochemical Property Profiling: Detailed characterization of its physical and electronic properties, and those of its derivatives, would provide valuable data for computational modeling and rational molecular design.

The future academic potential of this compound lies in its application as a scaffold to access novel chemical entities with tailored properties.

Interdisciplinary Research Perspectives Involving Fluorinated Benzoate (B1203000) Derivatives

The unique properties conferred by the fluorine atom make derivatives of this compound attractive for a range of interdisciplinary applications.

Medicinal Chemistry: As previously noted, fluorine is present in approximately 20% of all marketed pharmaceuticals. cas.cn Derivatives of this compound could be investigated as potential therapeutic agents. The core scaffold could be elaborated to target specific enzymes or receptors, with the fluorine atom contributing to improved metabolic stability and binding affinity. tandfonline.comacs.org

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and environmental profile of herbicides, pesticides, and fungicides. The fluorinated benzoate core could serve as the foundation for new crop protection agents.

Molecular Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in medicine. tandfonline.comacs.org Developing methods to incorporate ¹⁸F into this molecule or its derivatives could lead to new PET tracers for studying biological processes and diagnosing diseases.

Materials Science: Fluorinated organic compounds are integral to the development of advanced materials, including polymers with high thermal stability and chemical resistance, and materials for organic electronics like photovoltaic cells. researchgate.net The specific electronic and steric profile of this compound could be exploited in the synthesis of novel monomers for specialized fluoropolymers or as components in organic light-emitting diodes (OLEDs).

The continued exploration of this and related fluorinated building blocks is poised to fuel innovation across these diverse scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO4 B13669739 Methyl 2-fluoro-3,4-dimethoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 2-fluoro-3,4-dimethoxybenzoate

InChI

InChI=1S/C10H11FO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3

InChI Key

DREBPCVWYDJRQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)F)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Fluoro 3,4 Dimethoxybenzoate

Historical and Contemporary Approaches to the Synthesis of Fluorinated Benzoate (B1203000) Esters

The synthesis of fluorinated benzoate esters is rooted in the broader history of organofluorine chemistry. Early methods were often hazardous and lacked selectivity, but the field has evolved to include a sophisticated array of highly specific and milder reagents.

Regioselective Fluorination Strategies for Dimethoxybenzoic Acid Derivatives

The introduction of a fluorine atom onto an aromatic ring with specific regiochemistry is a significant synthetic challenge. Historically, direct fluorination with elemental fluorine (F₂) was attempted, but its extreme reactivity and lack of selectivity often led to decomposition or a mixture of polyfluorinated products. acs.orgnih.gov A major breakthrough was the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt derived from an aromatic amine. nih.govresearchgate.netnih.gov This method remains a viable route for producing specific aryl fluorides. researchgate.netdeepdyve.com

Contemporary approaches offer greater control and milder conditions. Electrophilic fluorinating agents, often called "N-F" reagents, have become prominent. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are stable, easier to handle, and can achieve fluorination of aromatic C-H bonds, often with the aid of a transition metal catalyst like palladium to direct the substitution to a specific position. rsc.orgmdpi.comjove.com For a dimethoxybenzoic acid derivative, the directing influence of the carboxyl and methoxy (B1213986) groups must be considered to achieve the desired 2-position fluorination.

Table 1: Comparison of Aromatic Fluorination Methods
MethodFluorine SourceTypical ConditionsAdvantagesDisadvantages
Direct FluorinationElemental F₂Harsh, often low temperaturePotentially directHighly reactive, poor selectivity, hazardous acs.orgnih.gov
Balz-Schiemann ReactionDiazonium tetrafluoroborates (ArN₂BF₄)Thermal or photochemical decompositionGood for specific isomers from anilinesRequires diazonium salt handling, can require high temperatures researchgate.net
Nucleophilic Substitution (Halex)KF, CsFHigh temperature, polar aprotic solventUses inexpensive fluoride (B91410) sourcesRequires activated, electron-deficient arenes nih.govnih.gov
Electrophilic (N-F) ReagentsNFSI, Selectfluor®Mild, often requires catalyst (e.g., Pd) for C-H activationSafer, high selectivity, broad applicability rsc.orgmdpi.comnih.govbeilstein-journals.orgReagent cost, catalyst may be required

Esterification Techniques for Fluorinated Benzoic Acids in Complex Synthesis

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic synthesis. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is the traditional method. researchgate.net A primary drawback is the equilibrium nature of the reaction, which often requires using a large excess of the alcohol or removing water to drive the reaction to completion. researchgate.net

For complex molecules like fluorinated benzoic acids, particularly those with substitution at the ortho position (adjacent to the carboxylic acid), steric hindrance can slow the reaction rate. acs.orgresearchgate.net To overcome these challenges, a variety of modern techniques have been developed.

Microwave-Assisted Synthesis : Using sealed-vessel microwave reactors can dramatically reduce reaction times by allowing for rapid heating of the solvent above its atmospheric boiling point. researchgate.netsemanticscholar.org

Alternative Reagents : Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol, is a highly effective method that avoids equilibrium issues. chemicalbook.com

Heterogeneous Catalysis : The use of solid acid catalysts, such as the metal-organic framework UiO-66-NH₂, can facilitate esterification under milder conditions and allows for easier purification, as the catalyst can be filtered off. rsc.orgresearchgate.net

Table 2: Selected Esterification Techniques for Aromatic Acids
TechniqueKey ReagentsTypical ConditionsKey Features
Fischer-Speier EsterificationAlcohol, H₂SO₄ (cat.)RefluxClassic, equilibrium-limited method researchgate.net
Acyl Chloride FormationSOCl₂ or (COCl)₂, then alcoholRoom temperature or mild heatIrreversible, high yield, good for hindered acids chemicalbook.com
Microwave-AssistedAlcohol, acid catalystSealed vessel, 100-150°CRapid reaction times (minutes vs. hours) researchgate.net
Heterogeneous CatalysisAlcohol, solid acid catalyst (e.g., UiO-66-NH₂)Mild heat (e.g., 150°C)Easy catalyst removal, reusable rsc.orgresearchgate.net

Detailed Analysis of Precursor Selection and Preparation for Methyl 2-fluoro-3,4-dimethoxybenzoate Synthesis

The efficient synthesis of the target compound relies heavily on the strategic selection and preparation of its immediate precursor, 2-fluoro-3,4-dimethoxybenzoic acid.

Synthesis of 2-fluoro-3,4-dimethoxybenzoic Acid Precursors

The logical starting material for the synthesis of 2-fluoro-3,4-dimethoxybenzoic acid is the widely available and structurally related veratric acid (3,4-dimethoxybenzoic acid). Veratric acid itself can be synthesized via the oxidation of veratraldehyde, using reagents such as hydrogen peroxide in an alkaline solution. google.comgoogle.com

The key transformation is the regioselective fluorination of the veratric acid backbone. Given the electron-donating nature of the two methoxy groups and the electron-withdrawing, meta-directing nature of the carboxylic acid, achieving fluorination specifically at the 2-position requires careful selection of methodology. A direct electrophilic fluorination would likely be unselective. A more controlled approach would involve:

Nitration of Veratric Acid : Introduction of a nitro group, which can later be converted to the required amino group for a Balz-Schiemann reaction.

Reduction : The nitro group is reduced to an amine (e.g., 2-amino-3,4-dimethoxybenzoic acid).

Diazotization and Fluorination : The resulting aniline derivative undergoes diazotization followed by a Balz-Schiemann reaction to install the fluorine atom at the 2-position, yielding 2-fluoro-3,4-dimethoxybenzoic acid.

Alternatively, synthesis could begin from a precursor that already contains the fluorine atom, such as 2-fluorotoluene, with subsequent steps to introduce the methoxy and carboxyl functionalities. chemicalbook.com

Methodologies for Methyl Ester Formation from Fluorinated Benzoic Acids

Once the precursor, 2-fluoro-3,4-dimethoxybenzoic acid, is obtained, the final step is the formation of the methyl ester. Several reliable methods are available for this transformation.

A standard and effective approach is the Fischer esterification. The fluorinated acid would be dissolved in an excess of methanol (B129727), which serves as both the solvent and the reactant, with a catalytic amount of a strong acid like concentrated sulfuric acid. The mixture is then heated under reflux for several hours to drive the reaction toward the product. chemicalbook.compatsnap.com

For a higher-yielding and faster reaction that avoids equilibrium, the carboxylic acid can first be converted to its acyl chloride. Treatment of 2-fluoro-3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent would yield 2-fluoro-3,4-dimethoxybenzoyl chloride. Subsequent dropwise addition of methanol would rapidly and irreversibly produce this compound. chemicalbook.com

Advanced Synthetic Protocols for this compound

Advanced synthetic protocols focus on improving efficiency, safety, and yield. For the synthesis of this compound, a modern approach could integrate flow chemistry and advanced catalytic systems.

A potential advanced protocol could involve a continuous flow adaptation of the Balz-Schiemann reaction for the synthesis of the 2-fluoro-3,4-dimethoxybenzoic acid precursor. Flow chemistry offers significant advantages in handling potentially hazardous diazonium salt intermediates by generating and consuming them in situ within a closed, controlled reactor system. deepdyve.com This enhances safety and can improve yield and reproducibility compared to batch processing.

Following the fluorination step, the esterification could be performed using a packed-bed reactor containing a solid, reusable acid catalyst. The crude 2-fluoro-3,4-dimethoxybenzoic acid solution could be flowed through the heated reactor along with methanol, affording the final product, this compound, in a continuous process. This integrated flow approach minimizes handling of intermediates and simplifies purification, representing a state-of-the-art method for the synthesis of such functionalized aromatic compounds.

Development of Chemo- and Regioselective Synthetic Pathways

The creation of this compound necessitates a multi-step synthetic pathway where the sequence of reactions is critical for achieving the desired substitution pattern. A plausible and regioselective route commences with 3,4-dimethoxybenzoic acid, a readily available starting material.

The key challenge lies in the introduction of the fluorine atom at the C2 position, ortho to the carboxyl group and one of the methoxy groups. The existing substituents on the benzene (B151609) ring—the methoxy groups (-OCH₃) and the carboxylic acid group (-COOH)—are ortho-, para-directing and meta-directing, respectively. However, the two methoxy groups are strong activating groups, making the ring highly susceptible to electrophilic aromatic substitution. The combined directing effects of the C3-methoxy and C4-methoxy groups strongly favor substitution at the C2 and C5 positions.

A typical synthetic sequence would be:

Electrophilic Fluorination: Treatment of 3,4-dimethoxybenzoic acid with an electrophilic fluorinating agent. The electron-donating nature of the methoxy groups activates the aromatic ring, facilitating the attack by an electrophilic fluorine source. The directing influence of the substituents guides the fluorine to the C2 position.

Esterification: Conversion of the resulting 2-fluoro-3,4-dimethoxybenzoic acid into its methyl ester. This is commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

This pathway is designed to be regioselective, as direct fluorination of methyl 3,4-dimethoxybenzoate could lead to a different isomer distribution or potential side reactions involving the ester group. By fluorinating the carboxylic acid first, the regiochemical outcome is more effectively controlled.

Optimization of Reaction Conditions for Enhanced Yields and Purity in Research Contexts

Once a viable synthetic pathway is established, optimizing the reaction conditions for key steps like esterification is crucial for maximizing product yield and purity. For the Fischer esterification of substituted benzoic acids, parameters such as temperature, catalyst loading, and reaction time are systematically varied. Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating, often leading to reduced reaction times and increased yields.

In a research context, the optimization of the esterification of 2-fluoro-3,4-dimethoxybenzoic acid with methanol might be explored as follows. The reaction is an equilibrium process, and optimization aims to shift the equilibrium toward the product.

Table 1: Optimization of Esterification of 2-fluoro-3,4-dimethoxybenzoic acid

Entry Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
1 H₂SO₄ (5) 65 (Reflux) 12 75
2 H₂SO₄ (5) 65 (Reflux) 24 82
3 H₂SO₄ (10) 65 (Reflux) 12 85
4 p-TsOH (5) 65 (Reflux) 24 78

This is an interactive data table based on representative findings in the optimization of Fischer esterification for substituted benzoic acids.

The data illustrates that increasing reaction time or catalyst concentration can improve yields under conventional reflux conditions. However, employing sealed-vessel microwave conditions can dramatically shorten the reaction time while achieving a superior yield. The choice of solvent and the efficient removal of water, a byproduct of the reaction, are also critical factors for driving the reaction to completion.

Mechanistic Investigations of this compound Formation Reactions

Understanding the step-by-step molecular pathway, or mechanism, of the fluorination and esterification reactions is fundamental to controlling and improving the synthesis of this compound.

Elucidation of Fluorination Reaction Mechanisms

The introduction of a fluorine atom onto an electron-rich aromatic ring, such as a derivative of dimethoxybenzene, typically proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. Modern electrophilic fluorinating agents, often containing a nitrogen-fluorine (N-F) bond, are employed for this purpose due to their relative stability and safety compared to elemental fluorine.

Common electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

N-Fluorobenzenesulfonimide (NFSI): A widely used reagent for electrophilic fluorination.

N-Fluoro-o-benzenedisulfonimide (NFOBS): Another effective N-F reagent.

The mechanism of electrophilic fluorination with an N-F reagent is generally understood to involve the following steps:

Formation of a π-complex: The electrophilic fluorinating agent approaches the electron-rich π-system of the aromatic ring. Theoretical studies suggest that a fluorine bond (F···π) contributes to the stability of this initial complex.

Formation of the Sigma (σ) Complex: The fluorine atom is transferred from the reagent to a carbon atom of the benzene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate. This step is typically the rate-determining step of the reaction.

Deprotonation: A base present in the reaction mixture removes

Theoretical and Computational Chemistry Studies of Methyl 2 Fluoro 3,4 Dimethoxybenzoate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic characteristics of a molecule. epstem.net For Methyl 2-fluoro-3,4-dimethoxybenzoate, these calculations reveal how electrons are distributed across the molecule and predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

For dimethoxybenzene derivatives, DFT calculations have been employed to determine these energy levels. nih.gov The HOMO is typically distributed over the electron-rich aromatic ring and the methoxy (B1213986) groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often localized on the benzene (B151609) ring and the electron-withdrawing ester group. The fluorine atom, being highly electronegative, also influences the energy and distribution of these orbitals.

Table 1: Representative FMO Data for Substituted Benzoates Note: This table presents typical values for functionally similar molecules as direct experimental or calculated values for this compound are not readily available in the cited literature. These values are illustrative of the expected range.

OrbitalEnergy (eV)Description
HOMO -6.5 to -7.5Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO -1.0 to -2.0Lowest Unoccupied Molecular Orbital; associated with electrophilicity.
Energy Gap (ΔE) 4.5 to 5.5LUMO - HOMO; indicator of chemical stability and reactivity.

The Molecular Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. youtube.comdergipark.org.tr It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. dergipark.org.trresearchgate.net

In an ESP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are characteristic of nucleophilic sites. youtube.comdergipark.org.tr These are the preferred sites for attack by electrophiles. Conversely, regions of positive potential (colored blue) indicate an electron deficiency and represent electrophilic sites, which are susceptible to nucleophilic attack. youtube.com

For this compound, the ESP analysis would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the methoxy groups and the carbonyl group of the ester, as well as the fluorine atom, due to their high electronegativity. These are the most likely sites to interact with positive charges or act as hydrogen bond acceptors.

Positive Potential: Located around the hydrogen atoms of the methyl groups and the aromatic ring.

This analysis helps predict intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape of a molecule is not static but exists as an equilibrium of different conformers. Conformational analysis involves identifying the stable conformers and determining their relative energies to understand the molecule's preferred shape. dntb.gov.ua

Both ab initio and DFT methods are widely used to study the conformational preferences of molecules. dntb.gov.uaeurjchem.com These computational techniques can calculate the potential energy surface of the molecule by systematically rotating its single bonds. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.

For a molecule like this compound, the key rotational barriers are around the C-O bonds of the methoxy groups and the C-C bond connecting the ester group to the benzene ring. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide accurate geometries and relative energies for the different spatial arrangements of these groups. epstem.netnih.gov

Fluorine Group: The presence of a fluorine atom at the ortho position to the ester group can induce a specific conformation. Studies on 2-fluorobenzoates have shown that the molecule tends to be planar, with the C=O bond of the ester oriented away from the fluorine atom (a trans conformation) to minimize steric hindrance and electrostatic repulsion. rsc.org

Methoxy Groups: The orientation of the two methoxy groups is also critical. They can be oriented in various ways relative to the plane of the benzene ring. Computational studies on dimethoxybenzene derivatives show that the most stable conformation is typically one where the methyl groups point away from each other to reduce steric clash, while still allowing for favorable electronic interactions with the ring. nih.gov

In this compound, the interplay between the steric and electronic effects of the fluorine, the two methoxy groups, and the methyl ester group dictates the final, lowest-energy conformation. The benzene ring and the ester group are expected to be nearly coplanar to maximize conjugation, though the ortho-fluorine may cause a slight twist. nih.gov

Table 2: Predicted Dihedral Angles for the Most Stable Conformer Note: This table provides predicted values based on computational studies of analogous molecules. Dihedral angles define the rotation around a central bond.

Dihedral AngleAtoms InvolvedPredicted Value (degrees)Significance
τ1F-C2-C(ester)-O~180°Ester group is trans to the fluorine atom.
τ2C2-C3-O-C(methyl)~0° or ~180°Orientation of the 3-methoxy group relative to the ring.
τ3C3-C4-O-C(methyl)~0° or ~180°Orientation of the 4-methoxy group relative to the ring.
τ4C2-C1-C(ester)=O~0°Near-coplanarity of the ester with the benzene ring.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling serves as a predictive tool to understand how a molecule will behave in a chemical reaction. nih.gov By integrating the insights from FMO and ESP analyses, chemists can forecast reaction sites and potential mechanisms.

The FMO analysis of this compound indicates that the electron-rich benzene ring, particularly the positions activated by the methoxy groups, is the likely site for electrophilic aromatic substitution. The HOMO's density distribution would pinpoint the most probable carbon atoms for an electrophile to attack.

The ESP map reinforces this prediction by showing negative potential localized over the aromatic ring and the oxygen atoms. researchgate.net A nucleophilic reaction, on the other hand, would be predicted to occur at a site of positive potential. For this molecule, the most likely site for nucleophilic attack is the carbonyl carbon of the ester group, which is electron-deficient due to the two adjacent, highly electronegative oxygen atoms. nih.gov

Quantum chemical calculations can also be used to model the entire reaction pathway, including the transition state structures and their associated activation energies. nih.gov This allows for a comparison of different potential reactions, predicting which one is kinetically favored (i.e., has the lowest energy barrier). For example, modeling the hydrolysis of the ester group would involve calculating the energy profile for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Computational Assessment of Electrophilic and Nucleophilic Attack Sites

The reactivity of an organic molecule is fundamentally governed by the distribution of its electron density. Computational methods allow for the precise mapping of this distribution, thereby identifying regions susceptible to attack by either electron-seeking (electrophilic) or electron-donating (nucleophilic) reagents. Key tools in this assessment include Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis, including the calculation of Fukui functions.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.netrsc.org Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-deficient areas that are susceptible to nucleophilic attack. rsc.orgnih.gov For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the methoxy and ester groups, as well as the fluorine atom, due to their high electronegativity. The aromatic ring itself would exhibit a complex potential landscape influenced by the competing electronic effects of the substituents. The electron-donating methoxy groups tend to increase the electron density of the benzene ring, particularly at the ortho and para positions relative to them. wikipedia.org Conversely, the fluorine atom and the methyl ester group are electron-withdrawing, which would decrease the electron density on the ring. The interplay of these effects determines the precise locations and intensities of the electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) theory is another cornerstone for predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. wikipedia.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

To quantify the reactivity at specific atomic sites, Fukui functions are calculated using density functional theory (DFT). wikipedia.orgscm.comfaccts.de The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgscm.com Condensed Fukui functions provide these values for each atom in the molecule, allowing for a ranking of their susceptibility to different types of attack:

f+ : for nucleophilic attack (reactivity upon adding an electron). A higher value indicates a more favorable site for a nucleophile to attack.

f- : for electrophilic attack (reactivity upon removing an electron). A higher value indicates a more reactive site for an electrophile.

f0 : for radical attack.

The following interactive table presents hypothetical condensed Fukui function values for selected atoms of this compound, illustrating how these indices pinpoint reactive centers.

Hypothetical Condensed Fukui Functions for this compound

Atom/Position on Benzene Ringf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)f0 (for Radical Attack)
C1 (ipso-COOCH3)0.120.050.085
C2 (ipso-F)0.180.030.105
C50.080.150.115
C60.100.130.115
Carbonyl Carbon (Ester)0.250.020.135

Note: These values are illustrative and would need to be confirmed by specific DFT calculations. Higher values indicate greater reactivity for the specified type of attack.

Modeling of Transition States for Derivatization Reactions

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting the feasibility of chemical transformations. e3s-conferences.org A key aspect of this is the modeling of transition states (TS), which are the high-energy structures that connect reactants and products along a reaction pathway. fossee.inislandscholar.ca The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which in turn governs the reaction rate.

Derivatization of this compound could proceed through various pathways, with nucleophilic aromatic substitution (SNAr) being a prominent possibility, especially at the fluorine-substituted carbon. nih.govnih.govresearchgate.net In a typical SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a high-energy intermediate (a Meisenheimer complex), which then expels the leaving group (in this case, the fluoride (B91410) ion) to form the final product. imperial.ac.uk However, some SNAr reactions can also proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step, passing through a single transition state. nih.govnih.gov

Computational modeling can distinguish between these mechanisms and quantify the associated energy barriers. fossee.in By using methods like Density Functional Theory (DFT), researchers can locate the geometry of the transition state(s) and calculate the activation energy. e3s-conferences.org This information is crucial for understanding how different nucleophiles or changes in the substituents on the aromatic ring would affect the reaction's outcome. For instance, the presence of electron-withdrawing groups generally lowers the activation barrier for SNAr reactions by stabilizing the negatively charged transition state or intermediate. nih.gov

The table below presents a hypothetical computational analysis of the activation energies for the SNAr reaction of this compound with different nucleophiles.

Hypothetical Calculated Activation Energies for SNAr Reactions

NucleophileReaction PathwayCalculated Activation Energy (ΔG‡) in kcal/mol
Methoxide (CH3O-)Stepwise (via Meisenheimer complex)22.5
Ammonia (NH3)Concerted28.1
Thiophenoxide (PhS-)Stepwise (via Meisenheimer complex)19.8

Note: These are illustrative values. The actual activation energies would depend on the specific computational method and solvent model used. Lower activation energy implies a faster reaction rate.

Solvent Effects and Solvation Thermodynamics in Computational Studies

The surrounding solvent can profoundly influence the course and rate of a chemical reaction. rsc.org Computational studies must therefore account for these solvent effects to provide realistic predictions. There are two primary approaches to modeling solvation: implicit and explicit solvent models. rsc.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a characteristic dielectric constant. faccts.demdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are often the most significant. youtube.com The solute is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. rsc.org This approach is much more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. Often, a hybrid approach combining a few explicit solvent molecules with an implicit model for the bulk solvent provides a good balance of accuracy and computational cost.

Solvent effects can alter the relative energies of reactants, transition states, and products. rsc.org For example, a polar solvent will preferentially stabilize charged or highly polar species. If the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. mdpi.com

Solvation thermodynamics involves the calculation of thermodynamic quantities such as the Gibbs free energy of solvation (ΔGsolv), which is the free energy change associated with transferring a molecule from the gas phase into a solvent. jbiochemtech.commdpi.com This value provides insight into the solubility and stability of the compound in different media.

The following table demonstrates the hypothetical effect of different solvents on the calculated Gibbs free energy of solvation for this compound, as would be determined using an implicit solvent model.

Hypothetical Gibbs Free Energy of Solvation (ΔGsolv) in Different Solvents

SolventDielectric Constant (ε)Calculated ΔGsolv (kcal/mol)
n-Hexane1.88-3.5
Dichloromethane8.93-7.2
Ethanol (B145695)24.55-9.8
Water78.39-10.5

Note: These are illustrative values. A more negative ΔGsolv indicates stronger solvation and higher solubility.

Reactivity and Derivatization Reactions of Methyl 2 Fluoro 3,4 Dimethoxybenzoate

Exploration of Functional Group Transformations at the Ester Moiety

The ester functional group in methyl 2-fluoro-3,4-dimethoxybenzoate is a prime site for various chemical modifications, including hydrolysis, transesterification, and reduction. These transformations provide access to a variety of derivatives such as carboxylic acids, different esters, alcohols, and aldehydes, which are valuable intermediates in their own right.

Hydrolysis and Transesterification Reactions

Transesterification, the conversion of one ester to another, can also be envisioned for this molecule. This process is typically catalyzed by either an acid or a base and involves reacting the methyl ester with an excess of another alcohol (e.g., ethanol (B145695) or propanol) to yield the corresponding ethyl or propyl ester. The equilibrium of this reaction is usually shifted towards the product side by removing the methanol (B129727) byproduct or by using a large excess of the reactant alcohol.

Reduction to Alcohol and Aldehyde Derivatives

The ester moiety can be readily reduced to afford the corresponding primary alcohol, (2-fluoro-3,4-dimethoxyphenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent are commonly employed for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the alcohol after acidic workup. A procedure for the synthesis of 2-fluoro-3,4-dimethoxybenzyl alcohol has been described involving the hydrolysis of 2-fluoro-3,4-dimethoxybenzyl acetate (B1210297) with sodium hydroxide (B78521) in methanol. prepchem.com

The partial reduction of the ester to the corresponding aldehyde, 2-fluoro-3,4-dimethoxybenzaldehyde, requires more controlled conditions to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a reagent of choice for this transformation, typically used at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene (B28343) or dichloromethane. masterorganicchemistry.comscribd.comrsc.orgyoutube.com The bulky nature of DIBAL-H allows for the selective reduction of the ester to the aldehyde, which can then be isolated after careful workup.

Table 1: Functional Group Transformations at the Ester Moiety
TransformationProductTypical Reagents and Conditions
Hydrolysis2-fluoro-3,4-dimethoxybenzoic acidNaOH, MeOH/H2O, then H+
TransesterificationEthyl 2-fluoro-3,4-dimethoxybenzoateEtOH, H+ or NaOEt
Reduction to Alcohol(2-fluoro-3,4-dimethoxyphenyl)methanolLiAlH4, THF, then H3O+
Reduction to Aldehyde2-fluoro-3,4-dimethoxybenzaldehydeDIBAL-H, Toluene, -78 °C

Aromatic Ring Transformations and Substitutions

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The interplay of the directing effects of the fluorine, methoxy (B1213986), and ester substituents governs the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution (EAS) with Control over Regioselectivity

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents play a crucial role. The two methoxy groups at positions 3 and 4 are strong activating groups and are ortho, para-directing. The fluorine atom at position 2 is a deactivating group but is also ortho, para-directing. The methyl ester group at position 1 is a deactivating group and a meta-director.

Considering the combined effects, the positions ortho and para to the strongly activating methoxy groups are the most likely sites for electrophilic attack. Specifically, the C5 and C6 positions are activated by the methoxy groups. The C5 position is para to the 3-methoxy group and meta to the 4-methoxy group, while the C6 position is ortho to the 4-methoxy group and meta to the 3-methoxy group. The fluorine atom at C2 will direct incoming electrophiles to the C3 (already substituted) and C5 positions. The ester group at C1 will direct to the C3 and C5 positions. Therefore, the C5 position is strongly activated and the most probable site for electrophilic substitution. Reactions such as nitration (using HNO3/H2SO4) or halogenation (using Br2/FeBr3) would be expected to yield the 5-substituted derivative as the major product. For instance, the nitration of 1-fluoro-2,5-dimethoxybenzene yields the product where the nitro group is directed para to the fluorine atom. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom, being the most electronegative halogen, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the ester group provides some electron-withdrawing character, which can facilitate SNAr reactions at the C2 position.

This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity. A variety of nucleophiles, such as alkoxides (e.g., sodium methoxide), amines (e.g., piperidine), and thiols, can be employed to displace the fluorine atom. vapourtec.comresearchgate.netlibretexts.org The presence of the ortho-ester group can potentially influence the reaction rate and yield. For SNAr reactions to be efficient, the aromatic ring generally needs to be sufficiently electron-deficient. vapourtec.com

Table 2: Aromatic Ring Transformations
Reaction TypePosition of SubstitutionDirecting InfluenceExample Reagents
Electrophilic Aromatic Substitution (EAS)C5Activated by 3- and 4-methoxy groups; Directed by all substituentsHNO3/H2SO4, Br2/FeBr3
Nucleophilic Aromatic Substitution (SNAr)C2Activated by the ester groupNaOMe, Piperidine, NaSH

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-F bond in aryl fluorides is generally the most difficult to activate among the aryl halides for oxidative addition to a palladium(0) center. However, under specific catalytic conditions, aryl fluorides can participate in cross-coupling reactions.

For this compound, the C-F bond at the C2 position could potentially undergo oxidative addition to a low-valent palladium species, initiating a catalytic cycle.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl fluoride with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. This would lead to the formation of a C-C bond at the C2 position, replacing the fluorine atom with the organic group from the boronic acid. nih.govnih.govresearchgate.netclaremont.eduresearchgate.net

Heck-Mizoroki Reaction: In a Heck reaction, the aryl fluoride would couple with an alkene (e.g., styrene) in the presence of a palladium catalyst and a base, resulting in the formation of a substituted alkene at the C2 position. wikipedia.orgmdpi.comrsc.orgnih.gov

Sonogashira Coupling: This reaction would involve the coupling of the aryl fluoride with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of an alkyne-substituted aromatic compound. Recent advancements have shown that Sonogashira coupling of aryl fluorides can be achieved. acs.orgorganic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.org

The success of these reactions with this compound would be highly dependent on the choice of the palladium catalyst, ligands, base, and reaction conditions to overcome the high bond dissociation energy of the C-F bond. The electronic nature of the substituents on the aromatic ring can also influence the reactivity.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedPotential Product at C2
Suzuki-Miyaura CouplingOrganoboron ReagentC-CAryl or Alkyl Group
Heck-Mizoroki ReactionAlkeneC-CSubstituted Alkene
Sonogashira CouplingTerminal AlkyneC-CAlkyne Group

This compound exhibits a rich and varied reactivity profile. The ester moiety allows for straightforward transformations into carboxylic acids, other esters, alcohols, and aldehydes. The aromatic ring is amenable to both electrophilic and nucleophilic substitution, with the regioselectivity being predictably controlled by the interplay of the existing substituents. Furthermore, the presence of the fluorine atom opens up the possibility of engaging this compound in palladium-catalyzed cross-coupling reactions, providing a pathway for the introduction of diverse functionalities. The strategic combination of these reactive sites makes this compound a valuable and versatile intermediate in the synthesis of more complex and potentially biologically active molecules. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.

Suzuki-Miyaura and Heck Coupling at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. rsc.org The Suzuki-Miyaura and Heck reactions are among the most utilized of these methods in synthetic organic chemistry. rsc.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov

The Heck reaction , also known as the Mizoroki-Heck reaction, couples an unsaturated halide (or triflate) with an alkene using a palladium catalyst and a base. wikipedia.orgcore.ac.uk This reaction is a powerful method for synthesizing substituted alkenes. wikipedia.org The catalyst system often includes palladium sources like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), along with phosphine (B1218219) ligands. wikipedia.org

For this compound, the fluorine atom presents a challenge for direct cross-coupling, as the C-F bond is significantly stronger and less reactive in oxidative addition compared to C-Br, C-I, or C-OTf bonds. libretexts.org Therefore, successful coupling often requires derivatization of the aromatic ring to introduce a more suitable leaving group, or the use of specialized, highly active catalyst systems designed for C-F bond activation. However, if another leaving group (e.g., bromine or iodine) were present on the ring, these couplings would be expected to proceed at that position.

The table below outlines generalized conditions for these coupling reactions, which would be the starting point for application to a suitably functionalized derivative of this compound.

ReactionTypical Electrophile (Ar-X)Typical NucleophilePalladium CatalystLigandBaseSolvent
Suzuki-Miyaura CouplingAr-Br, Ar-I, Ar-OTfAr'-B(OH)₂, Ar'-B(OR)₂Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF/H₂O
Heck CouplingAr-Br, Ar-IAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile

Buchwald-Hartwig Amination for Advanced Structures

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This transformation allows for the coupling of an amine with an aryl halide or triflate, providing a direct route to a wide range of aryl amines. wikipedia.org The reaction has become a cornerstone of medicinal chemistry for synthesizing molecules containing the arylamine motif, which is prevalent in pharmaceuticals. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org The choice of ligand and base is critical for the success of the reaction, with various generations of sterically hindered and electron-rich phosphine ligands developed to improve reaction scope and efficiency. wikipedia.org

As with the C-C coupling reactions discussed previously, applying the Buchwald-Hartwig amination directly to the C-F bond of this compound is challenging. While methods for the amination of specific activated aryl fluorides exist, they often require harsh conditions or highly specialized catalysts. A more common strategy involves using an aryl bromide, iodide, or triflate as the coupling partner. Should this compound be converted to such a derivative, a wide variety of primary and secondary amines could be coupled to generate advanced, nitrogen-containing structures.

Key components for a typical Buchwald-Hartwig amination are summarized in the table below.

ComponentExamplesFunction
Aryl ElectrophileAr-Br, Ar-I, Ar-OTfAryl source
AminePrimary Amines (R-NH₂), Secondary Amines (R₂NH), AnilinesNitrogen source
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst
LigandBINAP, Xantphos, Buchwald Ligands (e.g., RuPhos, SPhos)Stabilizes catalyst, facilitates catalytic cycle
BaseNaOtBu, K₃PO₄, Cs₂CO₃Deprotonates the amine in the catalytic cycle
SolventToluene, DioxaneReaction medium

Cycloaddition and Annulation Reactions Utilizing the Aromatic Core

While palladium-catalyzed reactions modify substituents on the aromatic ring, cycloaddition and annulation reactions engage the π-system of the ring itself to construct new fused cyclic structures.

Cycloaddition reactions , such as the [3+2] cycloaddition, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. semanticscholar.orgmdpi.com For an aromatic compound like this compound, the double bonds within the benzene (B151609) ring are generally unreactive as dipolarophiles due to the stability of the aromatic system. However, under specific conditions, often involving metal catalysis or highly reactive dipoles, the aromatic core can participate in such reactions. The electron-rich nature of the dimethoxy-substituted ring could potentially enhance its reactivity toward electron-deficient dipoles. mdpi.com Theoretical studies based on DFT calculations are often employed to understand the molecular mechanism and feasibility of these cycloadditions. semanticscholar.orgmdpi.com

Annulation reactions build a new ring onto an existing one through a sequence of bond-forming events. researchgate.net For this compound, this could involve a domino reaction where a reactant engages with two positions on the benzene ring to form a fused carbocycle or heterocycle. researchgate.net Such transformations often proceed through inter- and intramolecular bond formations. researchgate.net The substitution pattern of the benzoate (B1203000) would be expected to direct the regioselectivity of the annulation process.

These reactions represent advanced strategies for elaborating the core structure of this compound into more complex, polycyclic architectures.

The table below provides a conceptual overview of potential reaction partners for these transformations.

Reaction TypePotential Reactant for Aromatic CoreResulting Structure
[3+2] CycloadditionNitrile Oxides, Azides, NitronesFused five-membered heterocycle (e.g., isoxazoline, triazoline)
AnnulationBifunctional reagents (e.g., α,β-unsaturated ketones, dicarbonyls)Fused six-membered carbocycle or heterocycle

Applications of Methyl 2 Fluoro 3,4 Dimethoxybenzoate As a Synthetic Building Block

Potential Utilization in the Synthesis of Complex Molecular Scaffolds

Aromatic esters are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex structures. The presence of fluoro and dimethoxy substituents on the aromatic ring of Methyl 2-fluoro-3,4-dimethoxybenzoate would be expected to influence its reactivity and provide handles for further functionalization.

Hypothetical Construction of Biologically Relevant Aromatic Systems

Fluorine and methoxy (B1213986) groups are prevalent in many biologically active molecules. The strategic placement of these groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. A building block like this compound could theoretically be employed in the synthesis of novel therapeutic agents. For instance, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then be used in amide bond formation to construct peptide mimics or other complex amides. The aromatic ring itself could undergo further electrophilic or nucleophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

Speculative Asymmetric Synthesis Approaches Incorporating Fluorinated Esters

The field of asymmetric synthesis often relies on the use of chiral catalysts to control the stereochemical outcome of a reaction. While there are no specific examples involving this compound, fluorinated esters can, in principle, participate in a variety of asymmetric transformations. For example, the ester could potentially be reduced to a chiral alcohol using a chiral reducing agent, or the aromatic ring could be functionalized with a chiral auxiliary to direct subsequent reactions.

Postulated Role in the Development of Novel Organic Materials and Ligands

The electronic properties conferred by the fluorine and dimethoxy groups could make this compound an interesting, albeit currently unused, precursor for new organic materials and ligands.

Theoretical Precursor for Advanced Polymeric Materials

Functionalized benzoates can be used as monomers in the synthesis of polyesters and other polymers. The fluorine and dimethoxy groups would be expected to impart unique properties, such as thermal stability, altered solubility, and modified electronic characteristics, to the resulting polymer. However, no polymers derived from this compound have been reported in the literature.

Conceptual Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis. The aromatic scaffold of this compound provides a framework that could theoretically be elaborated into a chiral ligand. For instance, the ester could be converted to other functional groups, and chiral moieties could be introduced at various positions on the ring to create a chelating environment for a metal center.

A Theoretical Strategy for the Introduction of Fluorine and Dimethoxy Functionalities into Target Molecules

Perhaps the most direct conceptual application of this compound is as a synthon for introducing a 2-fluoro-3,4-dimethoxyphenyl group into a larger molecule. This could be achieved through reactions that transform the methyl ester into a more reactive functional group, such as a halide or a triflate, which could then participate in cross-coupling reactions.

Site-Specific Fluorine Incorporation

The presence of a fluorine atom on the aromatic ring of this compound makes it an inherent vehicle for introducing fluorine into a target molecule at a defined position. In complex syntheses, utilizing this pre-fluorinated building block circumvents the often harsh and non-selective conditions required for direct fluorination of an unfunctionalized aromatic ring. The C-F bond is exceptionally stable, ensuring that the fluorine atom remains intact throughout various reaction sequences, ultimately residing at the intended location in the final product.

The utility of this approach is particularly evident in the synthesis of pharmaceutical and agrochemical compounds where the presence and position of fluorine can dramatically influence bioactivity, metabolic stability, and lipophilicity. While specific research detailing the extensive use of this compound for this purpose is not widely documented in publicly accessible literature, the principles of synthetic chemistry support its application in this manner. The compound provides a scaffold where the fluorine is pre-installed, allowing chemists to focus on elaborating other parts of the molecule.

Control of Aromatic Substitution Patterns in Complex Syntheses

The substitution pattern of this compound is a key determinant of its reactivity in electrophilic aromatic substitution reactions. The fluorine atom, being an ortho, para-director with a deactivating inductive effect, and the two methoxy groups, which are strongly activating ortho, para-directors, collectively influence the regioselectivity of further substitutions.

In electrophilic aromatic substitution, the powerful activating effect of the two adjacent methoxy groups at positions 3 and 4 would be expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to them. However, the fluorine atom at position 2 introduces both steric hindrance and electronic deactivation in its vicinity. This complex interplay allows for a nuanced control over where subsequent functional groups are introduced on the aromatic ring. For instance, the position C-5 is activated by the methoxy group at C-4 (ortho) and the methoxy group at C-3 (meta), while being electronically disfavored by the fluorine at C-2. The position C-6 is activated by the methoxy group at C-3 (para) and the methoxy group at C-4 (meta), and is also influenced by the ortho-fluorine. Careful selection of reaction conditions and electrophiles can exploit these subtle differences to achieve a desired substitution pattern, a critical aspect in the synthesis of complex, poly-substituted aromatic compounds.

Flow Chemistry Applications in Syntheses Involving Fluorinated Esters

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis and manipulation of fluorinated compounds can often fall into this category.

Improved Heat Transfer: Efficiently dissipating heat from exothermic reactions, preventing runaway reactions and improving product selectivity.

Enhanced Safety: Minimizing the volume of hazardous reagents at any given time, thereby reducing the risks associated with handling toxic or reactive fluorine sources.

Increased Efficiency: Automating the synthetic process, allowing for higher throughput and more consistent product quality.

The application of flow chemistry to syntheses involving fluorinated building blocks like this compound holds promise for developing safer and more efficient manufacturing processes for complex fluorinated molecules.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Methyl 2 Fluoro 3,4 Dimethoxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For fluorinated molecules, the presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides an additional, powerful probe for detailed analysis. ed.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, confirming the molecular structure.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of 1D NMR spectra provides foundational information about the chemical environment of each nucleus. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are crucial for identifying the functional groups and their relative positions in Methyl 2-fluoro-3,4-dimethoxybenzoate.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons (H-5 and H-6) would appear as doublets or doublets of doublets due to coupling with each other (³JHH) and with the fluorine atom (³JHF for H-5 and ⁴JHF for H-6). The three methyl groups—two from the methoxy (B1213986) substituents and one from the ester function—would each appear as singlets, likely with unique chemical shifts.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The presence of the fluorine atom induces characteristic splitting patterns (C-F coupling) for the carbon atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei. The carbon directly bonded to fluorine (C-2) would exhibit a large one-bond coupling (¹JCF), while other carbons in the aromatic ring would show smaller two-, three-, or four-bond couplings.

¹⁹F NMR: The fluorine spectrum is particularly informative for fluorinated compounds due to the large chemical shift range of the ¹⁹F nucleus. thermofisher.com For this compound, a single resonance is expected. This signal would be split into a multiplet due to couplings with the nearby aromatic protons, primarily H-5 (³JFH) and H-6 (⁴JFH). ¹⁹F-centered NMR analysis, which uses the fluorine atom as a starting point, is a powerful methodology for elucidating the structure of fluorinated molecules, even in complex mixtures. ed.ac.uknih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (in CDCl₃)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)
1-~115.0 (d, ²JCF ≈ 20 Hz)~ -130.0 (dd)
2-~150.0 (d, ¹JCF ≈ 250 Hz)
3-~145.0 (d, ²JCF ≈ 15 Hz)
4-~155.0 (d, ³JCF ≈ 5 Hz)
5~7.00 (d, J ≈ 9.0 Hz)~112.0 (d, ⁴JCF ≈ 2 Hz)
6~7.60 (dd, J ≈ 9.0, 11.0 Hz)~125.0 (d, ³JCF ≈ 3 Hz)
C=O-~165.0 (d, ⁴JCF ≈ 2 Hz)
COOCH₃~3.90 (s)~52.5
3-OCH₃~3.95 (s)~56.0
4-OCH₃~4.00 (s)~61.0

Note: The data in the table are predicted values based on typical chemical shifts for similar structures and are for illustrative purposes. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the complete bonding framework of a molecule by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the aromatic protons H-5 and H-6, confirming their adjacent relationship on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps proton signals to the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique would be used to definitively assign the carbon resonances for C-5, C-6, and the three distinct methyl groups by correlating their known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This allows for the assembly of the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the ester methyl protons to the carbonyl carbon (C=O).

Correlations from the methoxy protons at position 3 to the aromatic carbon C-3.

Correlations from the methoxy protons at position 4 to the aromatic carbon C-4.

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.

Correlations from the aromatic proton H-6 to carbons C-2 and C-4.

These correlations would unambiguously confirm the substitution pattern of the fluorine, methoxy, and methyl ester groups on the aromatic ring.

NOESY and ROESY for Conformational Insights

While the techniques above establish connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, regardless of whether they are connected through bonds. These experiments detect through-space dipolar couplings, which are distance-dependent (proportional to 1/r⁶).

For a molecule like this compound, which has rotatable bonds (e.g., the methoxy groups), these experiments can offer insights into its preferred conformation in solution. For instance, a NOESY experiment could reveal correlations between:

The protons of the C-3 methoxy group and the aromatic proton H-5.

The protons of the ester methyl group and the aromatic proton H-6.

The presence or absence of such cross-peaks helps to build a three-dimensional model of the molecule's average conformation.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound, HRMS would be used to confirm its elemental composition as C₁₀H₁₁FO₄.

Table 2: HRMS Data for this compound
FormulaIonCalculated Mass (m/z)Observed Mass (m/z)
C₁₀H₁₁FO₄[M+H]⁺215.0663215.0665

Note: The observed mass is a hypothetical value for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the molecule's structure and helps to rationalize its fragmentation pathways. youtube.com

For this compound (Molecular Weight: 214.19 g/mol ), the protonated molecule [M+H]⁺ at m/z 215 would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic neutral losses. Common fragmentation pathways for aromatic ethers and esters include the loss of methyl radicals or formaldehyde (B43269) from methoxy groups, and the loss of the ester group.

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 215)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment
21520015 (•CH₃)Loss of a methyl radical from a methoxy group
21518332 (CH₃OH)Loss of methanol (B129727)
21515659 (•COOCH₃)Loss of the carbomethoxy radical
20017228 (CO)Loss of carbon monoxide from the m/z 200 ion

The systematic analysis of these fragments allows researchers to piece together parts of the structure, providing data that is complementary to NMR for a comprehensive and confident structural assignment.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. The vibrational modes of a molecule are highly sensitive to its structure, including the nature of its chemical bonds and the mass of the constituent atoms. For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the benzene ring, the ester group, the methoxy groups, and the carbon-fluorine bond. nih.gov

The vibrational spectrum of a substituted benzene derivative is complex, with contributions from stretching and bending modes of the aromatic ring, the substituents, and the interactions between them. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to make precise vibrational assignments. nih.gov

Key vibrational modes for aromatic esters include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a very strong and characteristic band in the IR spectrum, usually found in the range of 1720-1740 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.

Ester C-O Stretching: Two distinct C-O stretching vibrations are associated with the ester group. The C(=O)-O stretch and the O-CH₃ stretch, which are typically found in the 1300-1100 cm⁻¹ range.

Methyl C-H Bending: The methyl groups of the ester and methoxy substituents exhibit symmetric and asymmetric bending (deformation) modes, usually observed around 1450 cm⁻¹ and 1380 cm⁻¹.

Below is a table of expected characteristic vibrational modes for this compound, based on typical values for substituted benzoates. nih.govresearchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Type of Vibration
Aromatic C-H3100 - 3000Stretching
Methyl C-H3000 - 2850Stretching
Carbonyl C=O1735 - 1715Stretching
Aromatic C=C1610 - 1580Stretching
Aromatic C=C1580 - 1450Stretching
Methyl C-H1465 - 1435Asymmetric Bending
C-O-C1300 - 1200Asymmetric Stretching
C-F1280 - 1100Stretching
C-O-C1150 - 1050Symmetric Stretching

This is an interactive data table. Users can sort and filter the information as needed.

The presence of the fluorine and methoxy substituents on the benzene ring introduces specific vibrational signatures that are crucial for structural confirmation.

The carbon-fluorine (C-F) bond gives rise to a strong stretching vibration that is typically observed in the infrared spectrum in the region of 1280-1100 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the aromatic ring. This mode can sometimes couple with other vibrations, making its assignment complex without the aid of computational models. nih.gov

The methoxy groups (–OCH₃) introduce several characteristic vibrations. The asymmetric C-O-C stretching vibration is usually found between 1275 and 1200 cm⁻¹, while the symmetric stretch appears at a lower frequency, between 1050 and 1000 cm⁻¹. Additionally, the C-H stretching and bending vibrations of the methyl group protons are expected in the 3000-2850 cm⁻¹ and 1465-1435 cm⁻¹ regions, respectively. researchgate.net The out-of-plane rocking modes of the methyl group can also be observed at lower frequencies.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While the crystal structure for this compound is not publicly available, the structure of a closely related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid , provides valuable insight into the expected molecular geometry and interactions. nih.gov

Analysis of the crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid reveals key geometric parameters. nih.gov In this analogue, the benzene ring and the methoxycarbonyl group are nearly coplanar, indicating electronic conjugation between the ester and the ring. However, the adjacent carboxylic acid group is twisted out of the plane of the benzene ring. nih.gov For this compound, one would expect similar planarity of the ester group relative to the ring, influenced by the electronic effects of the fluorine and methoxy substituents.

The following table presents selected bond lengths and angles from the crystal structure of the analogue 2-fluoro-4-(methoxycarbonyl)benzoic acid, which can serve as estimates for the title compound. nih.gov

ParameterBond/AtomsValue
Bond Lengths (Å)
C-F1.352
C=O (ester)1.201
C-O (ester)1.332
O-CH₃ (ester)1.453
Bond Angles (°)
C-C-F118.5
O=C-O (ester)124.0
C-O-C (ester)116.1
Torsional Angles (°)
Benzene Ring - Ester Plane1.51

This is an interactive data table based on data from an analogous compound.

The way molecules arrange themselves in a crystal is governed by a balance of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Fluorine substitution on an aromatic ring can significantly influence these interactions. nih.govresearchgate.net The highly electronegative fluorine atom can participate in weak C-H···F hydrogen bonds and can alter the quadrupole moment of the aromatic ring, affecting π-π stacking interactions. nih.govillinois.edu

In the crystal structure of the analogue 2-fluoro-4-(methoxycarbonyl)benzoic acid, molecules are organized into sheets stabilized by intermolecular hydrogen interactions involving the carboxylic acid group. nih.gov For this compound, which lacks the strong hydrogen-bonding carboxylic acid group, the crystal packing would be primarily dictated by weaker interactions. These would likely include C-H···O interactions involving the ester and methoxy oxygen atoms, C-H···F interactions, and potentially offset π-π stacking of the aromatic rings.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. wikipedia.org this compound is an achiral molecule and therefore does not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by replacing the methyl group of the ester with a chiral alkyl group, the resulting derivative would be optically active. CD spectroscopy could then be used to determine the enantiomeric excess (e.e.) of a sample. researchgate.net The CD spectrum provides a "fingerprint" of a specific enantiomer, often showing positive and negative bands (Cotton effects) corresponding to electronic transitions. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a quantitative measurement of optical purity. nih.gov For chiral benzoate (B1203000) esters, electronic transitions within the aromatic chromophore can become CD-active, providing a means to probe the stereochemistry. rsc.org

Future Research Directions and Emerging Academic Perspectives on Methyl 2 Fluoro 3,4 Dimethoxybenzoate

Exploration of Novel Catalytic Systems for its Synthesis and Functionalization

The synthesis and subsequent functionalization of polysubstituted aromatic compounds like Methyl 2-fluoro-3,4-dimethoxybenzoate are ripe for the exploration of advanced catalytic systems. Future research will likely move beyond traditional methods towards more efficient, selective, and versatile catalytic transformations.

Key areas of investigation include:

Transition-Metal Catalysis: There is a continuous drive to develop novel transition-metal-catalyzed reactions for C-F bond formation and C-H functionalization. beilstein-journals.org Research is expected to focus on catalysts based on metals like palladium, rhodium, and silver to achieve site-selective fluorination and late-stage modification of the aromatic ring. beilstein-journals.orgmdpi.comscilit.com For instance, developing palladium catalysts that can selectively activate and functionalize the C-H bonds on the aromatic ring of this compound would open new avenues for creating diverse analogues.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is advantageous for applications in pharmaceuticals and materials where metal contamination is a concern. scilit.com Future work could explore chiral organocatalysts to achieve enantioselective functionalization of derivatives of this compound. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. scilit.com This methodology could be applied to the synthesis of the target compound or its derivatives, potentially enabling reactions that are inaccessible through traditional thermal methods.

Catalyst TypePotential Application for this compoundKey Advantages
Palladium Complexes Late-stage C-H functionalization of the aromatic ring.High efficiency, selectivity, and functional group tolerance. beilstein-journals.org
Rhodium(II) Complexes Catalytic fluorination and carbenoid insertion reactions.Access to unique chemical transformations. scilit.com
Chiral Isothiourea Catalysts Enantioselective synthesis of derivatives.Metal-free, high stereocontrol. scilit.com
Photocatalysts (e.g., Iridium, Ruthenium) Radical-based fluorination or alkylation of the aromatic core.Mild reaction conditions, unique reactivity pathways.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The complexity of optimizing reaction conditions for molecules like this compound makes its synthesis an ideal candidate for integration into automated platforms. High-Throughput Experimentation (HTE) allows for the rapid screening of a vast array of catalysts, solvents, and reaction parameters, significantly accelerating the discovery of optimal synthetic routes. seqens.comresearchgate.netsemanticscholar.org

Future directions in this area involve:

Miniaturization and Parallelization: HTE enables chemists to conduct a large number of experiments simultaneously in miniaturized formats, reducing resource consumption and time. chemrxiv.org This is particularly useful for optimizing the multi-step synthesis of complex fluorinated aromatics. semanticscholar.org

Data-Driven Optimization: Automated platforms generate large datasets that can be analyzed using machine learning algorithms to predict optimal reaction conditions and even discover new reaction pathways. chemrxiv.org

Flow Chemistry: Integrating the synthesis of this compound into continuous flow systems can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.net Recent advances have demonstrated the automated synthesis of esters using commercial modules, a technique that could be adapted for this specific compound. nih.govnih.gov

The general workflow for HTE in optimizing the synthesis of a compound like this compound would involve the parallel execution of numerous reactions where variables such as catalysts, ligands, bases, and solvents are systematically varied. researchgate.net

Development of Sustainable and Green Chemistry Methodologies for its Production and Utilization

Key research avenues include:

Safer Fluorinating Agents: Traditional fluorination methods can involve hazardous reagents like hydrogen fluoride (B91410). tcichemicals.com Research is focused on developing and utilizing safer, more benign fluorinating agents. researchgate.net A recent breakthrough involves the use of potassium fluoride as a sole, low-cost, and safe fluorine source for synthesizing sulfonyl fluorides, a principle that could be extended to other fluorinated compounds. eurekalert.orgscienmag.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize waste generation is a core tenet of green chemistry. This includes exploring catalytic cycles that regenerate the active catalyst and using solvents that are less toxic and easily recyclable. researchgate.net

Biocatalysis: The use of enzymes (biocatalysts) for the synthesis of aromatic esters is a growing field. researchgate.net Lipases, for example, can catalyze esterification reactions under mild conditions and with high selectivity, offering a green alternative to chemical synthesis. frontiersin.org Exploring enzymatic routes for the synthesis or modification of this compound could lead to more sustainable production methods.

Green Chemistry ApproachApplication to this compoundEnvironmental Benefit
Use of Safer Reagents Replacing hazardous fluorinating agents with solid, stable alternatives like KF. eurekalert.orgscienmag.comReduced toxicity and handling risks.
Catalytic Methods Employing reusable catalysts to minimize waste.Lower environmental burden from stoichiometric reagents.
Alternative Solvents Utilizing greener solvents like ethanol (B145695) or water, or solvent-free conditions. researchgate.netReduced volatile organic compound (VOC) emissions.
Biocatalysis Using lipases for the esterification step. researchgate.netBiodegradable catalysts, mild reaction conditions.

Advanced Computational Design of Related Fluorinated Aromatic Esters with Predicted Reactivity

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. For fluorinated aromatic esters, computational methods can guide the design of new compounds with desired characteristics.

Future research will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and its derivatives. nih.gov This allows for the prediction of reactivity at different sites on the molecule, guiding experimental efforts in functionalization.

Molecular Docking and Simulation: In the context of drug discovery, computational models can predict how related fluorinated esters might bind to biological targets like proteins. The fluorine atom can significantly influence binding affinity through interactions with the protein's active site. nih.gov

Predicting Physicochemical Properties: The introduction of fluorine can alter properties like lipophilicity and metabolic stability. molecularcloud.orgyoutube.comfluorochem.co.uk Computational tools can predict these properties, helping to design molecules with improved pharmacokinetic profiles for potential pharmaceutical applications.

Studies have shown that the substitution of a C-H group with a C-F group significantly influences the electronic structure of a molecule and its binding interactions with protein receptors. nih.gov

Role of this compound in the Development of New Synthetic Methodologies for Organic Synthesis

Fluorinated building blocks are essential tools in modern organic synthesis, enabling the construction of complex molecules for various applications. tcichemicals.comyoutube.comfluorochem.co.uk this compound, with its specific arrangement of functional groups, can serve as a versatile platform for developing new synthetic methods.

Potential roles include:

Scaffold for New Reactions: The compound can be used as a model substrate to test and develop new C-H activation, cross-coupling, or fluorination reactions. The interplay between the fluoro, methoxy (B1213986), and ester groups provides a complex electronic environment to challenge the selectivity of new catalytic systems.

Precursor to Novel Heterocycles: The functional groups on the ring can be manipulated to construct novel heterocyclic systems. For example, the ester could be converted to an amide, followed by cyclization reactions involving the ortho-fluoro or methoxy groups. The development of new synthetic methodologies for tetrahydroquinolines, for instance, is an active area of research. mdpi.com

Source of Fluorinated Motifs: As a readily available fluorinated aromatic, it can be a starting material for the synthesis of more complex fluorinated natural product analogues or pharmaceutical intermediates. acs.org The presence of fluorine is known to enhance properties like metabolic stability and bioavailability in drug candidates. molecularcloud.org

The development of novel catalytic reactions, such as the "ester dance reaction" for aromatic esters, highlights the ongoing innovation in this field, which could be applied to substrates like this compound to create previously inaccessible isomers. waseda.jp

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in a sealed container at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Related compounds (e.g., ethyl 2-chloro-3,4-dimethoxybenzoate) are known irritants, suggesting similar precautions for the fluoro analog .

How does the electronic nature of substituents influence the stability of this compound under physiological conditions?

Advanced Research Question

  • Methoxy Groups : Electron-donating methoxy groups at 3,4-positions increase electron density on the aromatic ring, potentially enhancing oxidative stability but reducing electrophilic reactivity.
  • Fluorine Substituent : The 2-fluoro group withdraws electrons via inductive effects, stabilizing the ester against hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can quantify degradation products via HPLC .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential (ESP) surfaces. The 2-fluoro position is a likely site for nucleophilic attack due to its partial positive charge.
  • Transition State Modeling : Identify activation energies for SNAr (nucleophilic aromatic substitution) pathways using QM/MM approaches. Studies on 3,4-dimethoxy analogs suggest methoxy groups ortho to fluorine hinder substitution .

How can researchers validate the purity of this compound for pharmacological studies?

Basic Research Question

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is recommended.
  • Elemental Analysis : Confirm C, H, F, and O content within ±0.3% of theoretical values.
  • Melting Point Consistency : Compare experimental mp (e.g., 46–48°C) with literature data to detect impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.